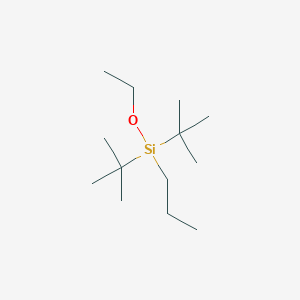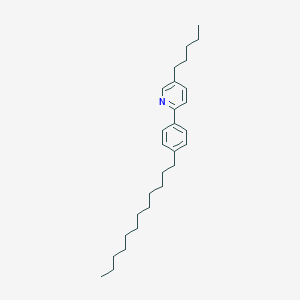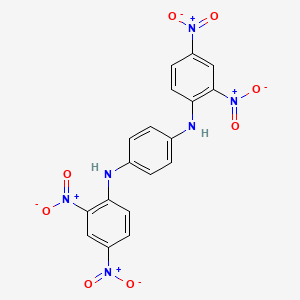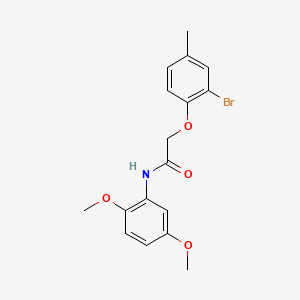![molecular formula C21H28N2O5 B12453100 Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(アダマンタン-1-イル)カルバモイル]アミノ}-4,5-ジメトキシ安息香酸メチルは、アダマンタン部分、カルバモイル基、ジメトキシ安息香酸構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[(アダマンタン-1-イル)カルバモイル]アミノ}-4,5-ジメトキシ安息香酸メチルの合成は、通常、複数のステップを伴います。一般的な方法の1つは、制御された条件下で、アダマンタン-1-イルイソシアネートを2-アミノ-4,5-ジメトキシ安息香酸メチルと反応させることです。 この反応は通常、不必要な副反応を防ぎ、生成物の高収率と高純度を確保するために、不活性雰囲気下で行われます .
工業的生産方法
この化合物の工業的生産には、反応条件の最適化と生産のスケールアップのために、自動化された反応器と連続フローシステムの使用が含まれる場合があります。高純度の試薬と溶媒の使用、および厳格な品質管理措置により、最終製品の一貫性と信頼性が確保されます。
化学反応の分析
反応の種類
2-{[(アダマンタン-1-イル)カルバモイル]アミノ}-4,5-ジメトキシ安息香酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、強い酸化剤を使用して酸化され、対応する酸化物を生成します。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して行うことができ、アミンまたはアルコールが生成されます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元剤: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)
求核剤: アンモニア (NH3)、第一級アミン、チオール
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸またはケトンが生成され、還元によって第一級または第二級アミンが生成される可能性があります。
科学研究への応用
2-{[(アダマンタン-1-イル)カルバモイル]アミノ}-4,5-ジメトキシ安息香酸メチルは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に酵素や受容体などの生物学的標的に対する相互作用能力のために、創薬におけるファーマコフォアとしての可能性について研究されています.
材料科学: その独特の構造特性により、ポリマーやナノ材料を含む高度な材料の開発に適しています。
有機合成: この化合物は、より複雑な分子の合成における汎用性の高い中間体として役立ち、新しい合成方法の開発を促進します.
科学的研究の応用
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
2-{[(アダマンタン-1-イル)カルバモイル]アミノ}-4,5-ジメトキシ安息香酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。アダマンタン部分は、結合親和性と選択性を高めることができる剛性でかさ高い構造を提供します。 カルバモイル基は、標的分子と水素結合を形成できますが、ジメトキシ安息香酸構造は、π-π相互作用やその他の非共有結合相互作用に関与できます .
類似化合物の比較
類似化合物
2-アミノ-4,5-ジメトキシ安息香酸メチル: 標的化合物の合成における前駆体であり、アダマンタン部分は含まれていませんが、同様の構造要素を持っています.
アダマンタン-1-イルイソシアネート: さまざまなアダマンタン誘導体の合成に使用される別の関連化合物.
独自性
2-{[(アダマンタン-1-イル)カルバモイル]アミノ}-4,5-ジメトキシ安息香酸メチルは、アダマンタン部分とカルバモイル基、ジメトキシ安息香酸基の組み合わせが特徴です。 この独特の構造は、さまざまな科学分野における研究開発に貴重な化合物にする、独特の物理化学的特性と潜在的な生物学的活性を付与します .
類似化合物との比較
Similar Compounds
METHYL 2-AMINO-4,5-DIMETHOXYBENZOATE: A precursor in the synthesis of the target compound, featuring similar structural elements but lacking the adamantane moiety.
ADAMANTAN-1-YL ISOCYANATE: Another related compound used in the synthesis of various adamantane derivatives.
Uniqueness
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE is unique due to the combination of the adamantane moiety with the carbamoyl and dimethoxybenzoate groups. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C21H28N2O5 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
methyl 2-(1-adamantylcarbamoylamino)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C21H28N2O5/c1-26-17-7-15(19(24)28-3)16(8-18(17)27-2)22-20(25)23-21-9-12-4-13(10-21)6-14(5-12)11-21/h7-8,12-14H,4-6,9-11H2,1-3H3,(H2,22,23,25) |
InChIキー |
FEILMLHCNIBXLW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate](/img/structure/B12453021.png)

![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12453032.png)

![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)


![N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)
![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide](/img/structure/B12453073.png)


![methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate](/img/structure/B12453095.png)
![4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12453103.png)
